molecular formula C19H23N5O3 B11004391 N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B11004391
M. Wt: 369.4 g/mol
InChI Key: DGBJMBSYXGUKRF-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a pyridin-2-yl group at the 4-position and a carboxamide-linked ethyl chain bearing a 2-methoxyphenylamino moiety.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(2-methoxyanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-27-16-7-3-2-6-15(16)22-18(25)14-21-19(26)24-12-10-23(11-13-24)17-8-4-5-9-20-17/h2-9H,10-14H2,1H3,(H,21,26)(H,22,25)

InChI Key

DGBJMBSYXGUKRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Preparation of 4-(Pyridin-2-yl)Piperazine-1-Carboxylic Acid

The pyridin-2-yl-piperazine core is synthesized through Buchwald-Hartwig amination or nucleophilic aromatic substitution :

  • Method A : Reacting 2-chloropyridine with piperazine in DMF at 100–120°C for 12–16 hours using potassium carbonate (K₂CO₃) as a base. Yields range from 80–95%.

  • Method B : Palladium-catalyzed coupling of piperazine with 2-bromopyridine under hydrogen pressure (45 psi) in ethyl acetate, achieving 90% yield.

Table 1: Comparative Conditions for Pyridin-2-yl-Piperazine Synthesis

MethodReagentsSolventTemp (°C)Time (h)Yield (%)Source
AK₂CO₃DMF100–1201695
BPd/C, H₂EtOAcRT390

Synthesis of 2-[(2-Methoxyphenyl)Amino]-2-Oxoethyl Intermediate

The 2-methoxyphenylamino acetamide moiety is prepared via amide bond formation :

  • Step 1 : Reacting 2-methoxyaniline with bromoacetyl bromide in dichloromethane (DCM) at 0°C for 2 hours.

  • Step 2 : Purification via silica gel chromatography (eluent: 20% EtOAc/hexane) yields 75–85% of 2-bromo-N-(2-methoxyphenyl)acetamide.

Final Amide Coupling

The target compound is synthesized by coupling 4-(pyridin-2-yl)piperazine-1-carboxylic acid with 2-[(2-methoxyphenyl)amino]-2-oxoethylamine using carbodiimide-based reagents :

  • EDC/HOBt Method : Reacting equimolar amounts of carboxylic acid and amine in DCM with EDC (1.2 eq) and HOBt (1.1 eq) at RT for 12 hours. Yield: 70–78%.

  • HATU/DIPEA Method : Using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 0°C to RT for 6 hours, achieving 85% yield.

Table 2: Amide Coupling Conditions and Outcomes

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Source
EDC/HOBtDCMRT1278
HATU/DIPEADMF0→RT685

Alternative One-Pot Approaches

Recent patents describe ultrasound-assisted synthesis to reduce reaction times:

  • Mixing 4-(pyridin-2-yl)piperazine, 2-[(2-methoxyphenyl)amino]-2-oxoethyl chloride, and NaHCO₃ in acetonitrile under ultrasound (40 kHz) for 2 hours. Yield: 88% with 99% purity.

Optimization and Challenges

  • Purity Concerns : Byproducts like N-formyl derivatives (≤5%) arise during amide coupling, necessitating recrystallization from isopropyl alcohol.

  • Scale-Up : Pilot-scale reactions (10 kg) using Method A (K₂CO₃/DMF) show consistent yields (90%) but require extensive washing to remove DMF residues .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study focused on the synthesis of piperazine derivatives showed that modifications to the piperazine structure can enhance cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds with specific substitutions at the piperazine ring demonstrated increased potency in inhibiting tumor growth .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of the inducible nitric oxide synthase (iNOS) pathway. Studies have shown that compounds similar to N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), thereby decreasing inflammation markers .

Enzyme Inhibition

The primary mechanism through which this compound exerts its effects is through enzyme inhibition. It has been identified as an inhibitor of iNOS, which is crucial in the inflammatory response. By inhibiting iNOS, the compound can potentially mitigate conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in the substituents on the piperazine and pyridine rings have been shown to significantly affect biological activity:

Substituent Effect on Activity
Methoxy groupEnhances solubility and potency
Pyridine ringCritical for receptor binding
Carboxamide groupIncreases bioavailability

This table summarizes how different structural modifications influence the pharmacological properties of the compound.

Study on Anticancer Mechanisms

A comprehensive study investigated several derivatives of this compound for their anticancer effects. Results indicated that specific derivatives could induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents .

Anti-inflammatory Mechanism Investigation

Another significant study examined the anti-inflammatory effects of this compound using a model of LPS-induced inflammation in vitro. The results demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines, supporting its use in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues and Physicochemical Properties

Key analogues are summarized below, with data sourced from synthetic and analytical studies:

Compound Name & Source Piperazine Substituent Phenyl Substituent Melting Point (°C) Molecular Weight Notable Features
Target Compound (Hypothetical) 4-(Pyridin-2-yl) 2-Methoxy N/A ~386.4 Pyridine enhances π-π interactions
A16 () Quinazolinone-methyl 2-Methoxy 188.5–190.7 421.4 Quinazolinone increases rigidity
4a () Piperazine (unsubstituted) 4-Methoxy 142–171 307.3 Simpler structure, lower molecular weight
4n () 4-Methylpiperazine 4-Methoxy 142–171 335.4 Methyl group improves lipophilicity
N-{2-[(4-chlorobenzyl)amino]-...} () 4-Phenyl 4-Chlorobenzyl N/A 386.9 Chlorine enhances halogen bonding

Key Observations:

  • Substituent Position Matters : The 2-methoxy group in the target compound and A16 (vs. 4-methoxy in 4a/4n) likely alters electronic effects and steric hindrance, impacting receptor binding .
  • Pyridine vs.
  • Melting Points: A16’s higher melting point (188.5–190.7°C) versus 4a/4n (142–171°C) suggests increased crystallinity due to the quinazolinone moiety .

Biological Activity

N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.

Structural Overview

The compound features a piperazine core, a pyridinyl moiety, and a methoxyphenyl amino group, which contribute to its unique biological properties. Its molecular formula is C19H23N5O3C_{19}H_{23}N_{5}O_{3} .

Preliminary studies indicate that this compound may interact with various biological macromolecules such as enzymes and receptors. These interactions can lead to significant pharmacological effects, including:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
  • Anticancer Activity : Initial investigations suggest that it may inhibit the growth of cancer cells, although the specific mechanisms remain to be fully elucidated .

In Vitro Studies

Recent studies have focused on the compound's efficacy against different cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Results : The compound exhibited cytotoxic effects in both cell lines, with notable potency observed in MDA-MB-231 cells. This suggests potential for development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:

Modification Effect on Activity Reference
Methoxy group on phenylEnhances binding affinity to target receptors
Variation in piperazine substituentsAlters pharmacokinetic properties
Pyridinyl moiety presenceCritical for anticancer activity

Case Studies

Several case studies have highlighted the biological activity of structurally similar compounds, providing insights into potential therapeutic applications:

  • Compound Similarity : Analogous compounds with piperazine and pyridine functionalities have demonstrated significant anti-inflammatory and anticancer properties. For instance, derivatives with halogen substitutions showed enhanced cytotoxicity against tumor cells .
  • Combination Therapies : Research indicates that combining this compound with established chemotherapeutics like doxorubicin may result in synergistic effects, improving treatment outcomes while minimizing side effects .

Q & A

Q. What are the recommended synthetic routes for preparing N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Piperazine ring formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .

Substitution : Introduce the pyridin-2-yl group via nucleophilic aromatic substitution or palladium-catalyzed coupling .

Carboxamide linkage : Couple the 2-methoxyphenylamino ethyl group using carbodiimide-based reagents (e.g., EDC/HOAt) .

  • Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions like over-oxidation of the methoxy group .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., analogous piperazine-carboxamide structures in ).
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the piperazine ring and pyridinyl group .
  • Computational modeling : Perform DFT calculations to predict electronic properties (e.g., charge distribution on the carboxamide group) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Test against DPP-IV or carbonic anhydrase isoenzymes (hCA I/II) using fluorometric assays, referencing protocols for piperazine sulfonamides .
  • Receptor binding : Screen for serotonin receptor (5-HT1A) affinity via radioligand displacement assays, given the arylpiperazine moiety’s known activity .

Advanced Research Questions

Q. How do electron-donating (EDG) and electron-withdrawing groups (EWG) on the aryl rings influence biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogs with substituents (e.g., 2-chloro, 4-trifluoromethyl) on the phenyl or pyridinyl groups. For example:
Substituent PositionActivity (IC₅₀, nM)SAR Trend
2-Methoxy (parent)150 ± 12Baseline
4-Trifluoromethyl45 ± 5EWG enhances inhibition
3-Methyl220 ± 18EDG reduces activity
  • Mechanistic Insight : EWGs increase electrophilicity of the carboxamide group, enhancing enzyme active-site interactions .

Q. How can molecular docking resolve contradictions in activity data across different receptor subtypes?

  • Methodological Answer :
  • Software : Use induced-fit docking (e.g., Schrödinger Suite) to model ligand-receptor flexibility .
  • Case Study : For sigma receptor subtypes (σ1 vs. σ2), dock the compound into homology models based on PDB templates. Analyze binding poses to explain why meta-substituted analogs show higher σ2 affinity (e.g., steric clashes in σ1 pockets) .

Q. What strategies mitigate instability of the 2-oxoethyl moiety during in vivo studies?

  • Methodological Answer :
  • Prodrug design : Convert the oxo group to a ketal or enol ether to enhance metabolic stability .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to protect the labile moiety from hydrolysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for DPP-IV inhibition with similar piperazine-carboxamides?

  • Resolution Framework :

Assay conditions : Compare buffer pH (activity peaks at pH 7.4) and enzyme sources (recombinant vs. tissue-extracted) .

Substituent positioning : Meta-substitution on the phenyl ring reduces activity due to steric hindrance, whereas para-substitution optimizes binding .

Statistical rigor : Ensure triplicate measurements and use standardized positive controls (e.g., sitagliptin) .

Methodological Recommendations Table

Research ObjectiveRecommended TechniquesKey References
Synthesis OptimizationPalladium-catalyzed coupling, EDC/HOAt
Structural ElucidationX-ray crystallography, DFT calculations
Enzyme Inhibition ProfilingFluorometric DPP-IV/hCA assays
Receptor Binding StudiesRadioligand displacement, docking

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